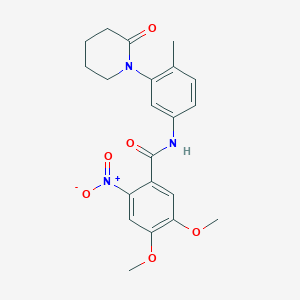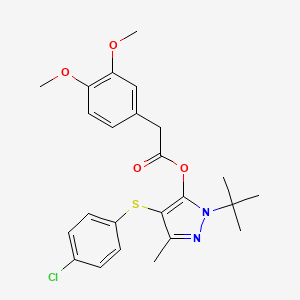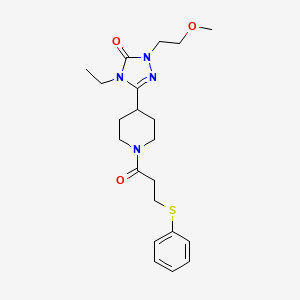![molecular formula C18H15N5 B2469544 3-Methyl-7-(2-methyl-4-phenylphenyl)triazolo[4,5-d]pyrimidine CAS No. 2416231-27-9](/img/structure/B2469544.png)
3-Methyl-7-(2-methyl-4-phenylphenyl)triazolo[4,5-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazolopyrimidines are a class of compounds that have been studied for their potential biological activities . They are known to possess a wide range of biological activities, including anticancer , antiviral, antibacterial, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of similar compounds, such as triazolopyrimidine derivatives, often involves a multi-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Molecular Structure Analysis
The molecular structure of triazolopyrimidines can be determined using techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving triazolopyrimidines can vary widely depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidines can be influenced by factors such as their molecular structure and the presence of different functional groups .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
A study on a novel derivative of pyrimidine, containing the 1,2,4-triazolopyrimidine ring, highlighted its synthesis, crystal structure, and antibacterial activity against both Gram-positive and Gram-negative bacterial strains, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, demonstrating potential utility in antimicrobial research (Lahmidi et al., 2019).
Antitumor Activity
Another research area involves the synthesis of triazolopyrimidin-6-sulfonamide derivatives, incorporating a thiazolidinone moiety, which showed inhibitory effects on the growth of various cancer cell lines, indicating their potential in cancer treatment and drug design (Hafez & El-Gazzar, 2009).
Synthesis and Characterization
The synthesis, characterization, and reaction studies of triazolopyrimidines offer valuable knowledge for developing new compounds with potential applications in material science and chemistry. For example, the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation is an innovative approach for constructing biologically significant skeletons (Zheng et al., 2014).
Cardiovascular Agents
Triazolopyrimidine derivatives have been investigated for their potential as cardiovascular agents, demonstrating activities such as inhibition of cyclic AMP phosphodiesterase, which could lead to applications in cardiovascular disease treatment (Novinson et al., 1982).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methyl-7-(2-methyl-4-phenylphenyl)triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5/c1-12-10-14(13-6-4-3-5-7-13)8-9-15(12)16-17-18(20-11-19-16)23(2)22-21-17/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRXOPFTFVVSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2)C3=C4C(=NC=N3)N(N=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-(2-methyl-4-phenylphenyl)triazolo[4,5-d]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride](/img/structure/B2469465.png)
![Methyl 5-[[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate](/img/structure/B2469466.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide](/img/structure/B2469468.png)
![2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B2469469.png)

![5,6-dichloro-N-[2-(oxolan-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2469474.png)

![N-cyclohexyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2469478.png)
![2-Tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2469479.png)

![5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2469482.png)

![4-acetyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2469484.png)